molecular formula C21H18FN3O5S B3507919 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide

Cat. No. B3507919
M. Wt: 443.4 g/mol
InChI Key: IQOIPHYEKVMUBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the sulfonyl group could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The sulfonyl group is often involved in substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the sulfonyl, amide, and nitro groups could potentially affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended for use in a biological context .

properties

IUPAC Name

2-(N-(4-fluorophenyl)sulfonylanilino)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5S/c1-15-19(8-5-9-20(15)25(27)28)23-21(26)14-24(17-6-3-2-4-7-17)31(29,30)18-12-10-16(22)11-13-18/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOIPHYEKVMUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide
Reactant of Route 2
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N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide
Reactant of Route 3
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N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide
Reactant of Route 5
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide
Reactant of Route 6
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-phenylglycinamide

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